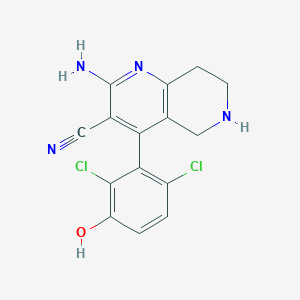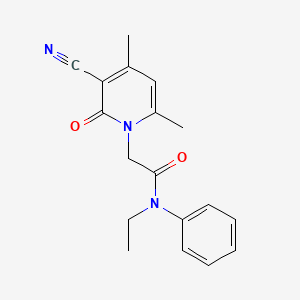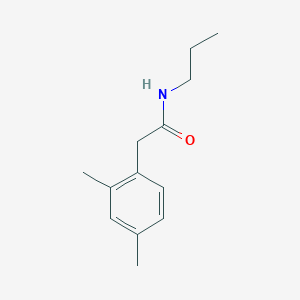![molecular formula C21H25NO3S B5427824 (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone](/img/structure/B5427824.png)
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone: is a complex organic compound characterized by its unique structure, which includes a sulfonyl group, a piperidine ring, and a methanone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Sulfonyl Intermediate: The reaction begins with the sulfonylation of 4-methylphenylmethanol using a sulfonyl chloride in the presence of a base such as pyridine or triethylamine. This step forms the sulfonyl intermediate.
Coupling with Piperidine: The sulfonyl intermediate is then reacted with 2-methylpiperidine under basic conditions to form the desired piperidino compound.
Final Methanone Formation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving sulfonyl and piperidine groups. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, the compound is investigated for its potential pharmacological properties. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The piperidine ring may interact with neurotransmitter receptors, affecting signal transduction pathways. The methanone group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
4,5-Dihydroxy-1,3-benzenedisulfonic acid disodium salt monohydrate: An antioxidant compound with similar sulfonyl groups.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation.
Trimethoxyphenylsilane: A compound with a similar aromatic structure but different functional groups.
Uniqueness
What sets (4-{[(4-Methylphenyl)sulfonyl]methyl}phenyl)(2-methylpiperidino)methanone apart is its combination of a sulfonyl group, a piperidine ring, and a methanone group
Properties
IUPAC Name |
[4-[(4-methylphenyl)sulfonylmethyl]phenyl]-(2-methylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3S/c1-16-6-12-20(13-7-16)26(24,25)15-18-8-10-19(11-9-18)21(23)22-14-4-3-5-17(22)2/h6-13,17H,3-5,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWUQZZKBKQSQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-{5-[(4-amino-1-azepanyl)carbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5427742.png)
![2-[[(E)-2-[(2-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-4-methylpentanoic acid](/img/structure/B5427744.png)
![3-[[(Z)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]propanoic acid](/img/structure/B5427746.png)
![3-[2-(cyclopent-3-en-1-ylamino)-2-oxoethyl]-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5427752.png)

![1-methyl-1'-[3-(1-piperazinyl)propanoyl]spiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride](/img/structure/B5427765.png)
![N-(2-chloro-4-methylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B5427772.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5427777.png)

![isopropyl 2-(2-methoxybenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5427788.png)
![(5E)-5-[[5-chloro-2-[3-(2,3-dimethylphenoxy)propoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5427798.png)


![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
